
苯乙基间苯二酚
描述
Phenylethyl Resorcinol (PR) is a synthetic compound that has gained attention in the cosmetic industry for its skin lightening properties. It is known to inhibit tyrosinase activity, which is a key enzyme in the melanin synthesis pathway, thus reducing pigmentation and improving skin tone . PR is also recognized for its antioxidant properties, contributing to its protective effects against ultraviolet radiation . However, the application of PR in topical formulations is challenged by its photo-instability and poor water solubility, which can limit its effectiveness and shelf life .
Synthesis Analysis
The synthesis of PR-related compounds has been explored in the context of creating macrocycles like bis(p-phenylene)-32-crown-4 and bis(m-phenylene)-30-crown-4. These macrocycles are synthesized from hydroquinone and resorcinol, respectively, indicating that PR may be synthesized through similar pathways involving resorcinol derivatives . However, the specific synthesis methods for PR itself are not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of PR, 4-(1-phenylethyl)1,3-benzenediol, suggests that it has a benzene ring substituted with hydroxyl groups and a phenylethyl side chain. This structure is responsible for its tyrosinase inhibition and antioxidant properties . The molecular interactions and stability of PR in various formulations have been studied using techniques like Fourier transform infrared spectra (FTIR), which can reveal drug-lipid complex formations .
Chemical Reactions Analysis
PR's chemical reactivity, particularly its sensitivity to light, poses a challenge for its incorporation into dermal products. Studies have shown that additives such as UV blockers and antioxidants can stabilize PR, preventing discoloration and degradation when exposed to light . The stabilization mechanisms involve absorption in the UV-A range and the potential of antioxidants to maintain the chemical integrity of PR .
Physical and Chemical Properties Analysis
PR's physical and chemical properties, such as poor solubility and photo-instability, have been addressed by incorporating it into various delivery systems. Nanostructured lipid carriers (NLCs) and vesicular carriers like liposomes, transfersomes, and invasomes have been developed to increase PR's solubility, stability, and skin penetration . These carriers encapsulate PR, enhancing its retention in the skin and providing a sustained release, which is beneficial for topical applications . The particle size, zeta potential, and entrapment efficiency of these carriers are critical parameters that influence the delivery and efficacy of PR .
科学研究应用
皮肤美白和化妆品应用
苯乙基间苯二酚(PR)被广泛应用于个人护理行业作为一种皮肤美白成分。其作为酪氨酸酶抑制剂的功效使其成为化妆品皮肤美白应用中的有效药剂。研究表明,PR可以显著降低黑色素含量和酪氨酸酶活性,这是皮肤色素沉着过程中的关键因素。值得注意的是,已经开发了各种配方,包括脂质体、纳米脂质体和其他囊泡载体,以改善PR在皮肤应用中的稳定性、传递性和功效(Zhang et al., 2019),(Xia et al., 2022),(Kang et al., 2019)。
物理化学稳定性的增强
PR在各种配方中的稳定性一直是研究的重点。增强其水溶性和物理化学稳定性对于其在化妆品和治疗应用中的有效使用至关重要。研究已经探讨了PR在不同配方中的稳定性,如脂质体、纳米结构脂质载体和混合聚合物微球,以保持其在局部给药中的功效和质量(Fan et al., 2014),(Jeon et al., 2019),(Limsuwan et al., 2019)。
新型传递系统
开发新型PR传递系统是研究的一个关键领域,旨在增强其皮肤渗透和整体有效性。这些系统包括纳米乳液、纳米载体和基于脂质的载体,旨在提高PR在局部应用中的生物利用度和稳定性。这些进展对于优化PR在皮肤美白和其他皮肤病治疗中的使用至关重要(Hong et al., 2017),(Kim et al., 2017),(Amnuaikit et al., 2018)。
分析方法学
已经开发了用于定量和表征各种配方中PR的分析方法。这些方法,包括高效液相色谱(HPLC),对于确保含PR产品的质量和一致性至关重要。对PR的准确定量和分析对于化妆品和制药行业中的研究和商业应用都是必不可少的(Limsuwan et al., 2017)。
未来方向
属性
IUPAC Name |
4-(1-phenylethyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10(11-5-3-2-4-6-11)13-8-7-12(15)9-14(13)16/h2-10,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSXNIMHIHYFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501005319 | |
| Record name | 4-(1-Phenylethyl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylethyl resorcinol | |
CAS RN |
85-27-8 | |
| Record name | 4-(1-Phenylethyl)-1,3-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylethyl resorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylethyl resorcinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14120 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(1-Phenylethyl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Phenylethyl)-benzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(alpha-Methylbenzyl)resorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLETHYL RESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G37UFG162O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






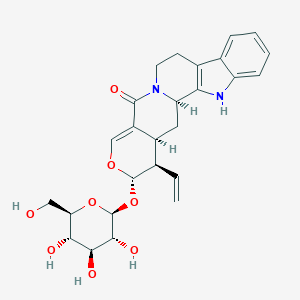




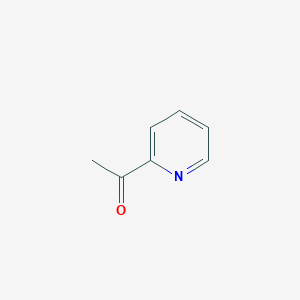
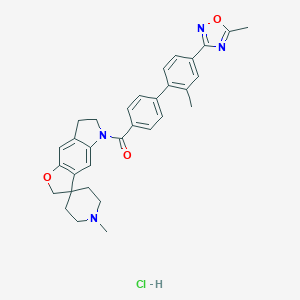
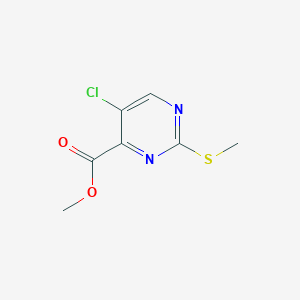

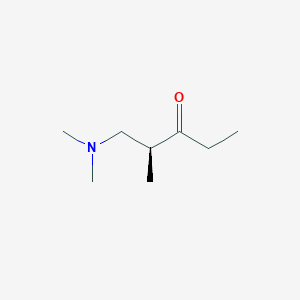
![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)